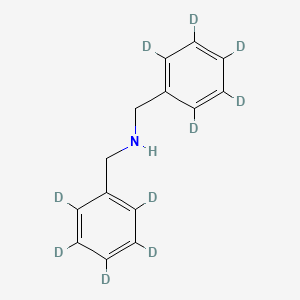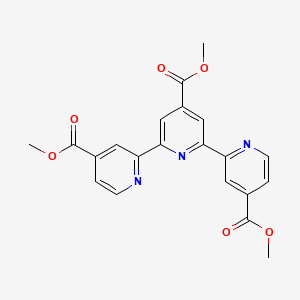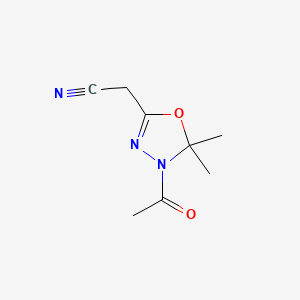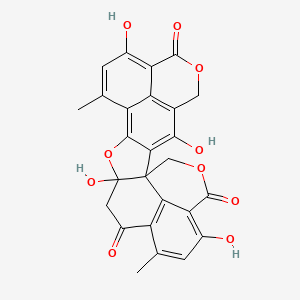
Dibenzylamin-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzylamine-d10, also known as Bisbenzylamine-d10, is a deuterium-labeled version of Dibenzylamine. This compound is primarily used in scientific research as a stable isotope-labeled analytical standard. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of Dibenzylamine-d10 makes it particularly useful for various applications in drug development and pharmacokinetic studies .
Wissenschaftliche Forschungsanwendungen
Dibenzylamine-d10 is widely used in scientific research for various applications, including:
Chemistry: Used as a stable isotope-labeled standard for quantitation in analytical chemistry.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes .
Wirkmechanismus
Target of Action
Dibenzylamine-d10 is a deuterium-labeled form of Dibenzylamine . The primary targets of Dibenzylamine are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways.
Mode of Action
It’s known that deuterium substitution in drug molecules can affect their pharmacokinetic and metabolic profiles . This could potentially alter the interaction of Dibenzylamine-d10 with its targets, Trypsin-1 and Trypsin-2 , leading to changes in their activity.
Pharmacokinetics
Studies on dibenzylamine suggest that it reaches concentrations close to 300 ng ml-1 approximately 5 hours after administration . The elimination constant is higher than the release constant, indicating that the release of Dibenzylamine may be the limiting kinetic process governing its elimination from the organism . Only a small amount of Dibenzylamine is excreted in urine unchanged .
Result of Action
Given its potential interaction with Trypsin-1 and Trypsin-2 , it may influence processes regulated by these enzymes.
Biochemische Analyse
Biochemical Properties
It is known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . This suggests that Dibenzylamine-d10 may interact with various enzymes, proteins, and other biomolecules in unique ways due to its deuterium labeling.
Temporal Effects in Laboratory Settings
Deuterium-labeled compounds are often used as tracers for quantitation during the drug development process , suggesting that Dibenzylamine-d10 may have unique stability, degradation, and long-term effects on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzylamine-d10 is synthesized by incorporating deuterium into the molecular structure of Dibenzylamine. The reaction conditions typically involve a temperature range of 10-100°C and a hydrogen reaction pressure of 1.0-5.0 gauge pressure .
Industrial Production Methods
Industrial production of Dibenzylamine-d10 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium into the molecular structure. The reaction conditions are carefully controlled to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzylamine-d10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide
Major Products
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Dibenzylamine.
Substitution: N-Benzylbenzylamine
Vergleich Mit ähnlichen Verbindungen
Dibenzylamine-d10 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Dibenzylamine: The non-deuterated version of Dibenzylamine-d10.
N-Benzylbenzylamine: A related compound with a similar structure but without deuterium labeling.
Bisbenzylamine: Another related compound with a similar structure but different functional groups .
Dibenzylamine-d10 stands out due to its stable isotope labeling, making it particularly valuable for precise quantitation and tracing in scientific research.
Eigenschaften
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLUMTFWVZZZND-LHNTUAQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CNCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










